6-Fluoro-1'-methylspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the reaction of 1’-methylspiro[indoline-3,4’-piperidine] with fluorinating agents to introduce the fluoro group. The reaction conditions often include the use of solvents like toluene or acetonitrile and catalysts such as palladium(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can help in achieving high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. It has been shown to bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR). These interactions can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: Lacks the fluoro group but shares the core structure.
Spiro[indoline-3,4’-piperidine] derivatives: Various derivatives with different substituents on the indoline or piperidine rings.
Uniqueness
6-Fluoro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the fluoro group, which can significantly alter its biological activity and chemical reactivity compared to its non-fluorinated counterparts. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C13H17FN2 |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
6-fluoro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17FN2/c1-16-6-4-13(5-7-16)9-15-12-8-10(14)2-3-11(12)13/h2-3,8,15H,4-7,9H2,1H3 |
InChI Key |
WQPHSWBINQUIQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.